molecular formula C18H19N5O2 B2935767 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1797616-84-2

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2935767
CAS No.: 1797616-84-2
M. Wt: 337.383
InChI Key: RRFNMWDQDULTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is mentioned in a patent as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor . DGAT2 is an enzyme that plays a crucial role in the synthesis of triacylglycerides (TAGs), which are a type of fat found in the body . Inhibition of DGAT2 has been suggested as a potential treatment for non-alcoholic steatohepatitis (NASH), a liver disease characterized by the accumulation of fat .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on pyrazole derivatives, such as the synthesis of novel pyrazolopyrimidines and their evaluation as anticancer and anti-inflammatory agents, showcases the therapeutic potential of these compounds. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Antimycobacterial Activity

The study on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlights the antimicrobial potential of pyrazole derivatives. These compounds, including those with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, showed activities up to 16 times the potency of pyrazinamide, an established antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Antibacterial Activity

The synthesis of pyrazolopyridine derivatives and their screening for antibacterial activity against both Gram-negative and Gram-positive bacteria demonstrate the broad-spectrum antibacterial properties of these compounds. Specifically, pyrazolopyridines with a carboxamide group showed moderate to good activity against strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, underscoring their potential as antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antiallergic and Antianaphylactic Agents

Studies on benzopyrano[2,3-b]pyridines for their antiallergic activity, including their effectiveness in a reaginic PCA test in rats, highlight the therapeutic potential of pyrazole derivatives in treating allergic reactions. Compounds with specific substituents exhibited potent activity, surpassing that of disodium cromoglycate, a known antiallergic drug, suggesting their utility in developing new antiallergic treatments (Nohara et al., 1985).

Mechanism of Action

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-14(11-21-25-12)18(24)20-8-9-23-17(13-5-6-13)10-16(22-23)15-4-2-3-7-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFNMWDQDULTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.